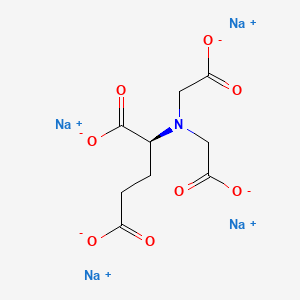

Tetrasodium glutamate diacetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tetrasodium glutamate diacetate is an organic salt synthesized from glutamic acid, a naturally occurring amino acid. It is widely used as a chelating agent, which means it binds to metal ions, inactivating them and preventing their adverse effects on the stability or appearance of products. This compound is commonly found in various personal care products, including sunscreens, facial cleansers, shampoos, and lotions .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of tetrasodium glutamate diacetate typically involves the reaction of monosodium glutamate with hydroxy acetonitrile in a tubular reactor. The reaction is carried out at a temperature of around 150°C, resulting in the formation of an intermediate compound. This intermediate is then hydrolyzed under the action of sodium hydroxide to produce this compound and ammonia as a by-product .

Industrial Production Methods: In industrial settings, the continuous synthesis of this compound is achieved using a tubular reactor. This method ensures high production efficiency, safety, and environmental friendliness. The process involves the continuous injection of monosodium glutamate and hydroxy acetonitrile solutions into the reactor, followed by hydrolysis to obtain the final product .

化学反応の分析

Types of Reactions: Tetrasodium glutamate diacetate primarily undergoes chelation reactions, where it binds to metal ions such as calcium, magnesium, and iron. This chelation process helps in preventing metal-catalyzed decomposition and oxidation in various formulations .

Common Reagents and Conditions: The chelation reactions typically occur in aqueous solutions and are facilitated by the presence of this compound. The compound is highly soluble in water and can function effectively across a wide pH range .

Major Products Formed: The primary product of the chelation reaction is a stable complex formed between this compound and the metal ion. This complex prevents the metal ion from participating in unwanted chemical reactions .

科学的研究の応用

Cosmetic and Personal Care Products

Tetrasodium glutamate diacetate is widely used in cosmetic formulations due to its strong chelating properties. It serves multiple functions:

- Stabilization : By binding metal ions that can catalyze oxidation reactions, it helps prolong the shelf life of products and prevents discoloration. It can replace ethylenediaminetetraacetic acid (EDTA) in a 1:1 ratio, making it a sustainable alternative .

- Skin Compatibility : Clinical studies indicate that it does not irritate or sensitize human skin, making it suitable for sensitive formulations like facial cleansers and sunscreens .

Table 1: Cosmetic Applications of this compound

| Product Type | Functionality |

|---|---|

| Shampoos | Sequestering agent to improve stability |

| Facial Cleansers | Chelating agent to enhance product efficacy |

| Makeup Products | Stabilizes active ingredients |

| Sunscreens | Prevents degradation of UV filters |

Food and Beverage Industry

In the food sector, this compound is recognized for its ability to enhance flavor and extend shelf life without compromising safety or nutritional value. Its applications include:

- Preservative : It acts as a preservative in various food products, preventing oxidative discoloration and maintaining quality .

- Flavor Enhancement : Used in sauces, dressings, and processed meats, it improves taste while ensuring safety from contaminants .

Table 2: Food Applications of this compound

| Food Product Type | Functionality |

|---|---|

| Dairy Products | Prevents spoilage and maintains freshness |

| Sauces and Dressings | Enhances flavor while preserving quality |

| Processed Meats | Extends shelf life and improves safety |

Industrial Applications

This compound finds extensive use in industrial settings due to its high solubility and effectiveness as a cleaning agent:

- Detergents : It enhances the cleaning performance of laundry detergents and industrial cleaners by preventing metal ion interference .

- Water Treatment : Acts as a chelating agent in water treatment processes, binding heavy metals and improving water quality .

Table 3: Industrial Applications of this compound

| Industry | Application |

|---|---|

| Cleaning Products | Improves efficacy of detergents |

| Water Treatment | Chelates heavy metals in wastewater treatment |

| Textile Industry | Prevents metal ion impurities affecting dye colors |

Case Studies

Several studies highlight the effectiveness of this compound in various applications:

- Cosmetic Formulation Study : A liquid eyeliner containing 0.2315% this compound was tested for skin irritation and found to be non-irritating, supporting its use in sensitive cosmetic formulations .

- Food Preservation Research : In a study on processed meats, the incorporation of this compound significantly reduced spoilage rates compared to controls without it, demonstrating its efficacy as a preservative .

作用機序

Tetrasodium glutamate diacetate exerts its effects through chelation, where it binds to metal ions and forms stable complexes. This binding prevents the metal ions from catalyzing unwanted chemical reactions, thereby enhancing the stability and shelf life of products. The compound is slowly absorbed through the gastrointestinal tract and skin, making it safe for use in various applications .

類似化合物との比較

- Ethylenediaminetetraacetic acid (EDTA)

- Trisodium ethylenediamine disuccinate

- Tetrasodium iminodisuccinate

- Tetrasodium aspartate diacetate

Comparison: Tetrasodium glutamate diacetate is considered a greener alternative to many traditional chelating agents like EDTA. It is biodegradable, has a high level of solubility over a wide pH range, and is derived from renewable raw materials. Unlike EDTA, which is a persistent organic pollutant, this compound is environmentally friendly and does not pose significant risks to aquatic life .

特性

CAS番号 |

51981-21-6 |

|---|---|

分子式 |

C9H9NNa4O8 |

分子量 |

351.13 g/mol |

IUPAC名 |

tetrasodium;(2S)-2-[bis(carboxylatomethyl)amino]pentanedioate |

InChI |

InChI=1S/C9H13NO8.4Na/c11-6(12)2-1-5(9(17)18)10(3-7(13)14)4-8(15)16;;;;/h5H,1-4H2,(H,11,12)(H,13,14)(H,15,16)(H,17,18);;;;/q;4*+1/p-4/t5-;;;;/m0..../s1 |

InChIキー |

UZVUJVFQFNHRSY-OUTKXMMCSA-J |

SMILES |

C(CC(=O)[O-])C(C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Na+] |

異性体SMILES |

C(CC(=O)[O-])[C@@H](C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Na+] |

正規SMILES |

C(CC(=O)[O-])C(C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Na+] |

外観 |

Solid powder |

物理的記述 |

Pellets or Large Crystals, Liquid; Liquid; Dry Powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

関連するCAS |

282524-66-7 65345-21-3 51981-21-6 63998-93-6 |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Tetrasodium glutamate diacetate; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。